An In-depth Technical Guide to the Physicochemical Properties of Tetrahexylammonium Bromide
An In-depth Technical Guide to the Physicochemical Properties of Tetrahexylammonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physicochemical properties of tetrahexylammonium bromide (THABr), a versatile quaternary ammonium salt. The information is compiled to assist in its application in research, particularly in organic synthesis, formulation science, and drug delivery.
Core Physicochemical Properties
Tetrahexylammonium bromide is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four hexyl chains, with bromide as the counter-ion. This structure gives it amphiphilic properties, making it useful as a phase-transfer catalyst and a surfactant.[1][2] It typically appears as a white to off-white or pale yellow crystalline powder and is known to be hygroscopic.[3]
General and Physical Properties
A summary of the key identification and physical properties of tetrahexylammonium bromide is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₄H₅₂BrN | [4][5] |
| Molecular Weight | 434.58 g/mol | [5][6] |
| CAS Number | 4328-13-6 | [4][5] |
| Appearance | White to off-white/pale yellow crystalline powder | [2] |
| Melting Point | 97-101 °C | |
| Hygroscopicity | Hygroscopic | [3] |
Solubility
Surfactant Properties
As a cationic surfactant, tetrahexylammonium bromide has the ability to form micelles in solution. However, a specific Critical Micelle Concentration (CMC) value for tetrahexylammonium bromide is not available in the surveyed literature. The CMC is a critical parameter that can be determined experimentally using various methods as detailed in the protocols section of this guide.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of tetrahexylammonium bromide. While detailed spectral analyses are best performed with dedicated instrumentation, a summary of available data is provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra for tetrahexylammonium bromide are available in spectral databases.[4][7] These spectra are consistent with the structure of a tetrahexylammonium cation, showing characteristic signals for the different methylene groups of the hexyl chains and the terminal methyl groups.
Infrared (IR) Spectroscopy
IR spectra of tetrahexylammonium bromide show characteristic peaks for C-H stretching and bending vibrations of the alkyl chains.[7][8]
Mass Spectrometry (MS)
Mass spectrometry data for tetrahexylammonium bromide is available.[7][9] The fragmentation pattern would be expected to show the tetrahexylammonium cation and fragments resulting from the loss of alkyl chains. Due to the presence of bromine, the mass spectrum will exhibit characteristic isotopic peaks for fragments containing bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes).[10] A list of observed mass-to-charge ratios (m/z) from one source is presented in Table 2.[9]
| m/z | Relative Abundance |
| 41.0 | 9.4% |
| 43.0 | 29.9% |
| 128.0 | 25.1% |
| 198.0 | 100.0% |
| 199.0 | 14.9% |
Thermal Properties
Applications and Mechanisms of Action
Tetrahexylammonium bromide is utilized in a variety of applications owing to its chemical properties.
Phase-Transfer Catalysis
One of the primary applications of tetrahexylammonium bromide is as a phase-transfer catalyst.[2][12] It facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The lipophilic tetrahexylammonium cation forms an ion pair with an anion from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[13][14][15]
Antibacterial and Antiproliferative Activity
Quaternary ammonium compounds, including tetrahexylammonium bromide, are known for their antimicrobial properties.[16][17][18][19] The positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane, leading to its disruption and leakage of cellular contents.[18][20] Studies have shown that tetrahexylammonium bromide possesses antibacterial potential against both Gram-positive (e.g., S. aureus) and Gram-negative (H. influenzae) bacteria.[21] It has also been investigated for its antiproliferative effects on cancer cell lines.[21]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of tetrahexylammonium bromide are provided below.
Determination of Solubility (Isothermal Shake-Flask Method)
This protocol describes a common method for determining the solubility of a solid in a liquid.
-
Preparation of Saturated Solution : Add an excess amount of tetrahexylammonium bromide to a known volume of the solvent in a sealed container.
-
Equilibration : Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation : Cease agitation and allow the undissolved solid to settle while maintaining the temperature.
-
Sampling : Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to avoid transferring any solid particles.
-
Analysis : Determine the concentration of tetrahexylammonium bromide in the sampled solution using a suitable analytical method, such as gravimetry (after solvent evaporation) or UV-Vis spectroscopy with a calibration curve.
-
Calculation : Calculate the solubility in the desired units (e.g., g/100 mL).
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration.
-
Solution Preparation : Prepare a series of aqueous solutions of tetrahexylammonium bromide with varying concentrations.
-
Measurement : Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Data Analysis : Plot the surface tension as a function of the logarithm of the concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at the inflection point, where the slope changes, is the CMC.
-
Solution Preparation : Prepare a series of aqueous solutions of tetrahexylammonium bromide of different concentrations.
-
Measurement : Measure the electrical conductivity of each solution using a calibrated conductivity meter.
-
Data Analysis : Plot the conductivity versus the concentration of the surfactant. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Spectroscopic Analysis
Standard protocols for acquiring spectroscopic data should be followed.
-
NMR Spectroscopy : Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O). Record ¹H and ¹³C NMR spectra on a spectrometer. Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS).
-
IR Spectroscopy : Prepare the sample as a KBr pellet or a mull. Alternatively, use an ATR-FTIR spectrometer. Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Mass Spectrometry : Introduce the sample into the mass spectrometer (e.g., via direct infusion or after chromatographic separation). Obtain the mass spectrum in the desired mass range.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
-
Sample Preparation : Place a small, accurately weighed amount of tetrahexylammonium bromide (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup : Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program : Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition : Continuously record the sample weight as a function of temperature.
-
Data Analysis : The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition is a measure of the thermal stability of the compound.
References
- 1. CAS 4328-13-6: Tetrahexylammonium bromide | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Tetrahexylammonium bromide | C24H52BrN | CID 78026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tetrahexylammonium bromide [webbook.nist.gov]
- 6. 4328-13-6 CAS MSDS (TETRA-N-HEXYLAMMONIUM BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. TETRA-N-HEXYLAMMONIUM BROMIDE(4328-13-6) 13C NMR [m.chemicalbook.com]
- 10. savemyexams.com [savemyexams.com]
- 11. Tetrahexylammonium bromide [webbook.nist.gov]
- 12. Tetrahexylammonium bromide | 4328-13-6 | Benchchem [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Antiproliferative and antibacterial potential of tetrahexylammonium bromide-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
